4-[4-(aminomethyl)-7a-methyl-1-methylidene-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rosiptor involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production of rosiptor would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Rosiptor undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halides and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a tool compound to study phosphatase activity and signaling pathways.
Biology: Investigated for its role in modulating immune responses and inflammation.
Mechanism of Action
Rosiptor exerts its effects by activating SHIP1 (Src homology 2 domain-containing inositol-5-phosphatase 1), which plays a crucial role in regulating the PI3K (phosphoinositide 3-kinase) signaling pathway . By activating SHIP1, rosiptor reduces the concentration of pro-inflammatory signaling molecules, thereby mitigating inflammation and associated pain .
Comparison with Similar Compounds
Similar Compounds
PI3K Inhibitors: Compounds that inhibit the PI3K pathway, such as wortmannin and LY294002.
Other SHIP1 Activators: Compounds that activate SHIP1, though rosiptor is unique in its specificity and oral activity.
Uniqueness
Rosiptor stands out due to its high specificity for SHIP1 and its oral bioavailability, making it a promising candidate for therapeutic applications in inflammatory conditions .
Properties
Molecular Formula |
C20H35NO2 |
---|---|
Molecular Weight |
321.5 g/mol |
IUPAC Name |
4-[4-(aminomethyl)-7a-methyl-1-methylidene-3,3a,4,5,6,7-hexahydro-2H-inden-5-yl]-3-(hydroxymethyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C20H35NO2/c1-13-4-5-17-16(11-21)18(7-9-19(13,17)2)20(3)8-6-15(23)10-14(20)12-22/h14-18,22-23H,1,4-12,21H2,2-3H3 |
InChI Key |
MDEJTPWQNNMAQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(CC1CO)O)C2CCC3(C(C2CN)CCC3=C)C |
Origin of Product |
United States |
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